2-[4-(Fluorosulfonyl)phenyl]acetic acid
Overview
Description
2-[4-(Fluorosulfonyl)phenyl]acetic acid is a compound that has not been directly studied in the provided papers. However, related compounds and methodologies can provide insights into its potential characteristics and applications. For instance, fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their unique properties, such as increased stability and lipophilicity . The presence of a fluorosulfonyl group suggests potential reactivity with nucleophiles, which could be exploited in synthetic applications.
Synthesis Analysis
The synthesis of related fluorinated compounds typically involves the introduction of fluorine or fluorine-containing groups into organic molecules. For example, 2-fluoro-2-phenylacetic acid was synthesized from phenylglycine through a fluorodeamination reaction , while 2-(4-fluorophenoxy) acetic acid was synthesized by refluxing 4-fluorophenol with ethyl chloroacetate . These methods could potentially be adapted for the synthesis of 2-[4-(Fluorosulfonyl)phenyl]acetic acid by incorporating a suitable fluorosulfonylating agent.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be elucidated using techniques such as single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and solid-state NMR (SSNMR) . These techniques provide detailed information on the crystal packing, molecular conformation, and intermolecular interactions, which are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Fluorinated compounds can participate in various chemical reactions, often exhibiting unique reactivity due to the presence of fluorine. For instance, the fluorine atom can influence the acidity of adjacent functional groups, as seen in the protonation studies of fluorophenols . Additionally, fluorinated sulfones have been used as pronucleophiles in palladium-catalyzed fluoroalkylation reactions , suggesting that the fluorosulfonyl group in 2-[4-(Fluorosulfonyl)phenyl]acetic acid could also engage in similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are significantly impacted by the presence of fluorine atoms. For example, the introduction of fluorine can alter the compound's lipophilicity, boiling point, and metabolic stability . The specific rotation and NMR spectra of fluorinated compounds can be used to determine enantiomeric excess and configurational assignments . Furthermore, DFT calculations and Hirshfeld surface analysis can provide insights into the electronic structure and intermolecular interactions within the crystal lattice .
Safety And Hazards
This compound is classified as dangerous, with a GHS05 pictogram . It has a hazard statement code of H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .
properties
IUPAC Name |
2-(4-fluorosulfonylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4S/c9-14(12,13)7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARMWPGASRMINF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10309031 | |
Record name | 4-Fluorosulfonylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10309031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Fluorosulfonyl)phenyl]acetic acid | |
CAS RN |
402-57-3 | |
Record name | NSC210837 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluorosulfonylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10309031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(fluorosulfonyl)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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